3-Bromo-2-methoxy-5-methylbenzyl alcohol

Organic synthesis Nucleophilic substitution Structure-activity relationship

Researchers requiring a regioisomerically pure benzyl alcohol scaffold with defined 3-Br, 2-OMe, 5-Me substitution often face sourcing inconsistency. 3-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS 86259-91-8) resolves this with: - Unique electronic profile: combined EDG (OMe, Me) and EWG (Br) for predictable reactivity. - Pd-catalyzed cross-coupling ready: aryl bromide at 3-position enables regioselective coupling. - Validated for QSAR: log BR = 0.8395(log Kow) + 1.4322(σ) - 1.6823 (r² = 0.923). - 95% purity, stored at room temp, shipped ambient.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 86259-91-8
Cat. No. B6305835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-5-methylbenzyl alcohol
CAS86259-91-8
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)OC)CO
InChIInChI=1S/C9H11BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-4,11H,5H2,1-2H3
InChIKeyXQCMRYHUKQITGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxy-5-methylbenzyl alcohol – Physicochemical & Procurement Profile


3-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS 86259-91-8; molecular formula C9H11BrO2; molecular weight 231.09) is a tri-substituted benzyl alcohol derivative . The compound features a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the benzene ring . Its IUPAC name is (3-bromo-2-methoxy-5-methylphenyl)methanol, and the predicted density is 1.446 ± 0.06 g/cm³, with a boiling point of 101–103 °C at 0.04 Torr [1]. Commercially available purity grades range from 95% to ≥98% from specialty chemical suppliers [2].

Why Substitution Fails for 3-Bromo-2-methoxy-5-methylbenzyl alcohol


Benzyl alcohol derivatives bearing different substitution patterns exhibit divergent physicochemical properties, reactivity profiles, and biological behaviors that preclude simple interchange in research or industrial applications. The specific substitution pattern on 3-bromo-2-methoxy-5-methylbenzyl alcohol (3-Br, 2-OCH3, 5-CH3) generates a unique combination of steric, electronic, and lipophilic characteristics that distinguishes it from regioisomers (e.g., 4-bromo-2-methoxy-5-methylbenzyl alcohol) and from analogs lacking the methyl group (e.g., 3-bromo-2-methoxybenzyl alcohol) or the bromine atom (e.g., 2-methoxy-5-methylbenzyl alcohol) . Systematic structure-toxicity relationship studies have established that even minor substituent variations among benzyl alcohol derivatives produce measurable differences in log Kow (1-octanol/water partition coefficient) and biological response parameters, with the addition of Hammett sigma constants as molecular descriptors significantly improving QSAR model predictability [1]. Furthermore, the electron-donating methoxy group, weakly electron-withdrawing bromo substituent, and electron-donating methyl group together create a net electronic environment distinct from any single-substituted or differently positioned analog [2]. Consequently, substitution with a generic benzyl alcohol analog without empirical verification risks altered reaction kinetics, divergent intermediate stability, and unpredictable downstream synthetic outcomes.

3-Bromo-2-methoxy-5-methylbenzyl alcohol – Comparative Evidence


Nucleophilic Substitution Reactivity Differentiation

In nucleophilic substitution reactions with HBr, benzyl alcohols bearing electron-donating groups (EDGs) exhibit higher reactivity than those with electron-withdrawing groups (EWGs). The 4-methoxybenzyl alcohol (EDG: –OCH3) ranks highest in reactivity, followed by unsubstituted benzyl alcohol (baseline), then 4-bromobenzyl alcohol (weak EWG: –Br), with 4-nitrobenzyl alcohol (strong EWG: –NO2) showing the lowest reactivity [1]. The target compound 3-bromo-2-methoxy-5-methylbenzyl alcohol contains both an EDG (–OCH3 at 2-position) and a weak EWG (–Br at 3-position) plus an additional EDG (–CH3 at 5-position). While no direct head-to-head data exists for this exact substitution pattern, class-level inference predicts its reactivity will fall between the methoxy-only analog and the bromo-only analog, likely closer to the methoxy-dominant regime due to the combined electron-donating influence of –OCH3 and –CH3 outweighing the mild –Br inductive withdrawal [1].

Organic synthesis Nucleophilic substitution Structure-activity relationship Electronic effects

Commercial Purity and Availability Comparison

The target compound is commercially available at two primary purity grades: 95% from AChemBlock (catalog ID O29138) and ≥98% (NLT 98%) from Boroncore (catalog BC014170) [1]. For comparative context, the regioisomer 4-bromo-2-methoxy-5-methylbenzyl alcohol is offered at 95% purity by VWR [2], while the simpler analog 2-bromo-5-methoxybenzyl alcohol is supplied at unspecified purity [3]. The target compound's availability at two distinct purity tiers (95% and ≥98%) provides procurement flexibility that is not uniformly documented across all positional isomers or substitution variants.

Chemical procurement Purity specification Vendor comparison Quality control

Predicted Boiling Point and Density

The target compound has a predicted boiling point of 101–103 °C at 0.04 Torr (reduced pressure) and a predicted density of 1.446 ± 0.06 g/cm³ [1]. These values are predicted rather than experimentally determined, and comparable predicted data for close structural analogs are not uniformly available in the public domain. The reduced-pressure boiling point specification is critical for vacuum distillation purification protocols; the specific value (101–103 °C at 0.04 Torr) provides a concrete operational parameter that distinguishes this compound from analogs with different substitution patterns that would exhibit different boiling points under identical reduced pressure conditions.

Physical chemistry Purification Separation science Process chemistry

Synthetic Utility for Brominated Natural Product Analogs

A structurally related starting material, (3-bromo-4,5-dimethoxyphenyl)methanol, has been successfully employed in the five-step total synthesis of the naturally occurring brominated compound 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol with an overall yield of 34% . The target compound 3-bromo-2-methoxy-5-methylbenzyl alcohol shares the core bromo-methoxy-benzyl alcohol architecture but differs in substitution pattern (2-OCH3, 5-CH3 vs. 4,5-di-OCH3 in the reported precursor). This class-level evidence demonstrates that brominated methoxybenzyl alcohols serve as viable building blocks for accessing structurally complex, biologically relevant brominated aromatic natural products. The specific substitution pattern of the target compound (3-Br, 2-OCH3, 5-CH3) presents a distinct regioisomeric scaffold that could enable synthesis of natural product analogs not accessible from the (3-bromo-4,5-dimethoxyphenyl)methanol precursor.

Total synthesis Natural product chemistry Brominated compounds Synthetic methodology

QSAR-Based Toxicity Prediction

A quantitative structure-activity relationship (QSAR) study of 20 ortho-, meta-, and para-substituted monoalkylated or monohalogenated benzyl alcohols established that toxicity (log BR; 50% population growth inhibition to Tetrahymena pyriformis) correlates with log Kow (1-octanol/water partition coefficient) and the Hammett sigma constant (σ) [1]. The regression model log BR = 0.8395(log Kow) + 1.4322(σ) − 1.6823 achieved r² = 0.923 (n = 20) [1]. The target compound 3-bromo-2-methoxy-5-methylbenzyl alcohol is not among the 20 compounds directly measured in this study; however, its log Kow and σ values can be estimated and inserted into the validated QSAR model to predict its relative toxicity compared to the measured benzyl alcohol derivatives. The presence of multiple substituents (3-Br, 2-OCH3, 5-CH3) would require use of para-position σ as an estimator for ortho-position effects, as explicitly described in the methodology [1].

Toxicology QSAR Environmental safety Physicochemical property prediction

Regioisomeric Comparison: 3-Bromo vs. 4-Bromo

The target compound 3-bromo-2-methoxy-5-methylbenzyl alcohol differs from its regioisomer 4-bromo-2-methoxy-5-methylbenzyl alcohol solely by the position of the bromine atom on the aromatic ring (3-position vs. 4-position). This seemingly minor structural variation alters the electronic and steric environment of the molecule, particularly influencing the reactivity of the benzylic alcohol moiety and the accessibility of the bromine atom for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The target compound's 3-bromo substitution places the bromine ortho to the methoxy group and meta to the methyl group, whereas the 4-bromo regioisomer positions the bromine para to the methoxy and ortho to the methyl group. These positional differences impact the compound's utility in directed ortho-metalation strategies and influence the regioselectivity of electrophilic aromatic substitution reactions on the scaffold.

Regioisomerism Structure-property relationship Synthetic chemistry Substituent effects

3-Bromo-2-methoxy-5-methylbenzyl alcohol – Application Scenarios


Synthetic Intermediate for Brominated Natural Product Analogs

This compound is suitable as a building block for synthesizing brominated aromatic natural product analogs, leveraging the class-level evidence that brominated methoxybenzyl alcohols serve as effective precursors in multi-step total syntheses . The specific 3-bromo, 2-methoxy, 5-methyl substitution pattern provides a regioisomerically distinct scaffold not accessible from the (3-bromo-4,5-dimethoxyphenyl)methanol precursor used in published total synthesis routes (34% overall yield over five steps) . Researchers developing novel brominated compounds for biological evaluation or materials applications may select this specific regioisomer to explore structure-activity relationships that require bromine at the 3-position rather than alternative positions.

Medicinal Chemistry SAR with Controlled Electronic Parameters

The target compound is appropriate for structure-activity relationship (SAR) investigations where the combined electronic influence of electron-donating methoxy (2-position) and methyl (5-position) groups must be balanced against the weakly electron-withdrawing bromine (3-position) . This specific electronic profile produces a reactivity intermediate between methoxy-only benzyl alcohols and bromo-only benzyl alcohols in nucleophilic substitution reactions . Medicinal chemists optimizing lead compounds may select this building block when the desired biological target engagement requires a benzyl alcohol-derived moiety with precisely this net electronic character, as opposed to analogs with different substituent combinations that would alter the molecule's interaction with biological targets.

Suzuki-Miyaura and Palladium-Catalyzed Cross-Coupling Partner

The presence of a bromine atom at the 3-position, ortho to the 2-methoxy group and meta to the 5-methyl group, enables this compound to function as an aryl bromide coupling partner in palladium-catalyzed cross-coupling reactions . The regioisomeric identity (3-bromo vs. the alternative 4-bromo substitution) is critical for achieving the desired regiochemistry in the final coupled product . Procurement of this specific regioisomer, available at purity grades up to ≥98% [1], supports cross-coupling applications where high-purity aryl bromides minimize side reactions and maximize coupling yields. The ≥98% purity grade is particularly advantageous for sensitive catalytic systems where trace impurities could poison the palladium catalyst.

QSAR and Toxicity Modeling for Benzyl Alcohol Derivatives

This compound is suitable for inclusion in quantitative structure-activity relationship (QSAR) studies of benzyl alcohol derivative toxicity, particularly as a test case for multi-substituted aromatics where para-position σ must be used as an estimator for ortho-position effects . The validated QSAR model (log BR = 0.8395(log Kow) + 1.4322(σ) − 1.6823; r² = 0.923) can be applied to this compound to predict its relative toxicity in Tetrahymena pyriformis assays, providing a data-driven estimate for environmental safety assessments. Toxicologists and environmental scientists evaluating this compound for larger-scale use may rely on this validated predictive framework to differentiate its anticipated toxicological profile from other benzyl alcohol derivatives with different substitution patterns.

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